2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride

Description

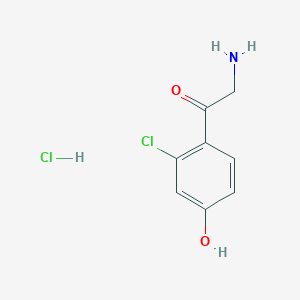

2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone hydrochloride is a substituted acetophenone derivative featuring a hydroxyl group at the para position, a chlorine atom at the ortho position of the phenyl ring, and an aminoethyl ketone moiety. This compound is structurally related to bioactive molecules and serves as a key intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

2-amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-7-3-5(11)1-2-6(7)8(12)4-10;/h1-3,11H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCAPWAJQYDNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride typically involves the reaction of phenol with a mineral acid salt of aminoacetonitrile. The reaction is carried out in the presence of an anhydrous aluminum chloride catalyst and ethylene dichloride as a solvent. Dried hydrogen chloride gas is introduced at a temperature range of 30-60°C, preferably 35-45°C. The intermediate imine layer formed during the reaction is separated and hydrolyzed to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The use of ethylene dichloride as a solvent and anhydrous aluminum chloride as a catalyst ensures high yield and efficiency. The process involves careful control of reaction conditions to optimize the production of the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are employed.

Major Products Formed

Oxidation: Quinones

Reduction: Amines or alcohols

Substitution: Substituted phenols or ethers

Scientific Research Applications

2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares the target compound with analogs differing in substituent positions or functional groups:

Key Observations :

- Chlorine vs. Hydroxyl Substitution : The 4-chloro derivative (melting point 262°C) exhibits higher thermal stability than the 4-hydroxy analog (217–220°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) .

- Bioactivity : The 4-bromo-2,5-dimethoxy derivative (bk-2C-B HCl) is a psychoactive substance, highlighting how halogen and methoxy groups modulate receptor interactions .

- Methoxy Substitution: The 3-methoxy analog (C₉H₁₂ClNO₂) demonstrates the role of alkoxy groups in altering solubility and metabolic stability .

Biological Activity

Overview

2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride, a derivative of phenolic compounds, has garnered attention in scientific research due to its potential biological activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClN\O

- Molecular Weight : 185.64 g/mol

- CAS Number : 2044722-86-1

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Its efficacy against various pathogens has been documented in several studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Notable findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC Values:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells, highlighting its therapeutic potential.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of the compound against clinical isolates. The results confirmed its effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting a mechanism involving disruption of bacterial cell wall synthesis. -

Anticancer Research :

A recent investigation published in the Journal of Cancer Research explored the effects of this compound on apoptosis in MCF-7 cells. The study found that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating a potential mechanism for its anticancer activity.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2-amino-1-(2-chloro-4-hydroxyphenyl)ethanone hydrochloride, and how can reaction parameters be optimized for higher yield?

- Answer: The compound can be synthesized via Friedel-Crafts acylation or Mannich reactions. Key optimization parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity in amination steps .

- Temperature control: Lower temperatures (0–5°C) during acylation minimize side reactions like over-chlorination .

- Catalyst choice: Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in Friedel-Crafts steps .

- Purity analysis: Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures ≥95% purity, validated by NMR and HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer:

- NMR spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., amino, hydroxyphenyl) and confirms regiochemistry. Aromatic protons appear as doublets in δ 6.8–7.5 ppm .

- IR spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O stretch) validate the amino-ketone structure .

- HPLC-MS: Quantifies purity and detects impurities using reverse-phase C18 columns with mobile phases like acetonitrile/0.1% formic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer: Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

- Assay variability: Standardize cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity .

- Structural analogs: Compare with derivatives (e.g., 2-amino-1-(4-trifluoromethylphenyl)ethanone hydrochloride) to isolate the role of the chloro-hydroxyphenyl group .

- Metabolic stability: Assess hepatic microsomal degradation to rule out false negatives in vitro .

Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound?

- Answer:

- Data collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å) with cryocooling (100 K) to minimize radiation damage .

- Phasing: Employ SHELXD for structure solution via dual-space methods, particularly for twinned crystals .

- Refinement: SHELXL refines anisotropic displacement parameters and validates H-atom positions using Fourier difference maps .

Q. How does the chloro-hydroxyphenyl moiety influence the compound’s stability under varying pH and thermal conditions?

- Answer:

- pH stability: The hydroxyphenyl group undergoes deprotonation at pH > 8, reducing solubility. Stability studies in buffered solutions (pH 2–7.4) show <5% degradation over 72 hours .

- Thermal degradation: Thermogravimetric analysis (TGA) reveals decomposition onset at 190°C, with pyrolysis GC-MS identifying chlorophenol byproducts .

Methodological Guidance

Q. What experimental designs are optimal for studying its role as a synthetic intermediate in complex organic reactions?

- Answer:

- Catalytic hydrogenation: Use Pd/C or Raney Ni under H₂ (1–3 atm) to reduce the ketone to ethanol derivatives. Monitor progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane) .

- Cross-coupling reactions: Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to functionalize the hydroxyphenyl group .

Q. How can researchers differentiate its biological activity from structurally similar analogs?

- Answer:

- SAR studies: Compare EC₅₀ values against analogs (e.g., 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride) to map substituent effects .

- Docking simulations: Use AutoDock Vina to predict binding affinities with target proteins (e.g., serotonin receptors) and validate via SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.